molecular formula C21H22N4O4S B12136239 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

Cat. No.: B12136239
M. Wt: 426.5 g/mol
InChI Key: RCEJLDVMMFSXTE-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is a sulfonamide-acetamide hybrid compound featuring a 2,6-dimethylpyrimidine moiety linked via a sulfamoyl group to a phenyl ring, which is further substituted with a 2-m-tolyloxyacetamide chain.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H22N4O4S/c1-14-5-4-6-18(11-14)29-13-21(26)24-17-7-9-19(10-8-17)30(27,28)25-20-12-15(2)22-16(3)23-20/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)

InChI Key

RCEJLDVMMFSXTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinylsulfamoyl Intermediate: This step involves the reaction of 2,6-dimethylpyrimidine with a sulfonamide derivative under specific conditions to form the pyrimidinylsulfamoyl intermediate.

    Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative through a nucleophilic substitution reaction, forming the core structure of the compound.

    Introduction of the Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide

  • Structural Difference: Replaces the m-tolyloxy group with a 4-propanoylphenoxy substituent.
  • The molecular formula (C23H24N4O5S) and molecular weight (468.52 g/mol) are comparable to the target compound, suggesting similar solubility profiles .

(R/S)-N-[(Polycyclic Backbone)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide

  • Structural Difference : Incorporates a complex polycyclic backbone (e.g., tetrahydropyrimidin-1(2H)-yl) and stereochemical variations (R/S configurations).
  • Implications: The stereochemistry and extended backbone may influence target specificity, as seen in enantiomerically pure pharmaceuticals.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structural Difference : Substitutes the sulfamoyl group with a sulfanyl (S–) linker and replaces the phenyl ring with a 4-methylpyridin-2-yl group.
  • The pyridine ring introduces basicity, which could affect solubility and pharmacokinetics .

Sulfamoyl-Phenyl Derivatives with Heterocyclic Attachments

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structural Difference : Features a 1,3-dioxoisoindolinyl group and a pentanamide chain.
  • Implications : The dioxoisoindolinyl moiety increases molecular rigidity, which might enhance binding affinity but reduce metabolic stability. The molecular formula (C24H23N5O5S) and weight (493.53 g/mol) indicate higher complexity compared to the target compound .

2-Chloro-N-(pyrimidin-2-yl)propanamide

  • Role : A key intermediate in synthesizing acetamide derivatives via nucleophilic substitution. The chloroacetamide group reacts with thiols or amines in pyrimidine derivatives, as demonstrated in the synthesis of analogous compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Implications Reference
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide Not explicitly given (inferred as ~C23H24N4O5S) ~468.52 m-tolyloxy, sulfamoyl, dimethylpyrimidine Likely enzyme inhibition or receptor modulation
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide C23H24N4O5S 468.52 4-propanoylphenoxy Enhanced lipophilicity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C14H16N4OS 296.37 Sulfanyl, 4-methylpyridine Altered hydrogen-bonding and solubility
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 Dioxoisoindolinyl, pentanamide Increased rigidity, potential metabolic instability

Biological Activity

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with dimethyl substitutions, a sulfonamide linkage to a phenyl group, and a tolyloxy-acetamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Molecular Structure

  • IUPAC Name : N-[4-(2,6-dimethylpyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide
  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 396.48 g/mol
  • InChI Key : InChI=1S/C19H24N4O3S/c1-13(2)10-18(22)20-14-7-5-12(6-8-14)21(23,24)16-9-15(19(25)26)17(27)11-3/h5-11H,1-4H3,(H,20,22)(H,25,26)

Physical Properties

PropertyValue
Melting Point120–122 °C
SolubilitySoluble in DMSO
LogP3.5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : It has been noted for its ability to reduce inflammatory markers in vitro and in vivo.
  • Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains.

Case Study 1: Antitumor Activity

In a study conducted on human breast cancer cell lines (MCF-7), this compound demonstrated a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. The reduction was associated with decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamideSulfonamide linkage with dimethoxy substitutionsModerate antitumor activity
2-(2,4-Dichloro-phenoxy)-N-(4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)phenyl)acetamideChlorinated phenoxy groupStrong anti-inflammatory effects

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